
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pyrimidin-2-yl)piperazine-1-carbothioamide” is a chemical compound with the molecular weight of 223.3 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-pyrimidinyl)-1-piperazinecarbothioamide . The InChI code is 1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15) .Scientific Research Applications
Monoamine Oxidase Inhibitors
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide derivatives have been explored for their potential as selective monoamine oxidase (MAO)-A inhibitors. This class of compounds has shown promise in inhibiting MAO-A activity, which could have implications for the treatment of neurological disorders such as depression and anxiety (Kaya et al., 2017).
Antimicrobial Activity
These derivatives also exhibit notable antimicrobial properties. Specific compounds within this category have demonstrated high antimicrobial activity against various microorganism strains. This finding suggests potential applications in combating bacterial infections (Yurttaş et al., 2016).
Metabolism and Pharmacokinetics in Diabetes Treatment
In the context of diabetes treatment, particularly for Type 2 diabetes, 4-(Pyrimidin-2-yl)piperazine-1-carbothioamide derivatives have been evaluated for their metabolism, excretion, and pharmacokinetics. These studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Sharma et al., 2012).
Inhibiting Bacterial Secondary Metabolism
Some derivatives act as potent inhibitors of bacterial phosphopantetheinyl transferase, impacting bacterial cell viability and secondary metabolism. This activity indicates potential use in treating bacterial infections, including those resistant to other antibiotics (Foley et al., 2014).
Anticancer Applications
Compounds in this class have shown promising antiproliferative activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c10-8(15)13-4-6-14(7-5-13)9-11-2-1-3-12-9/h1-3H,4-7H2,(H2,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQCLFERGTRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

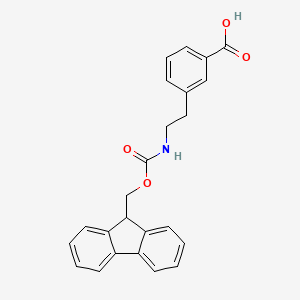

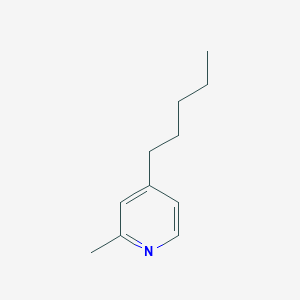

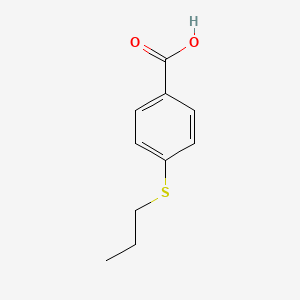
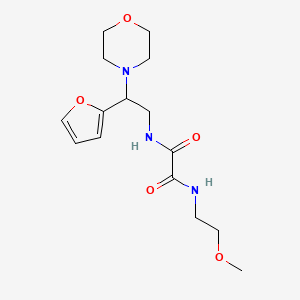
![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)
![Bis[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2781939.png)
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)
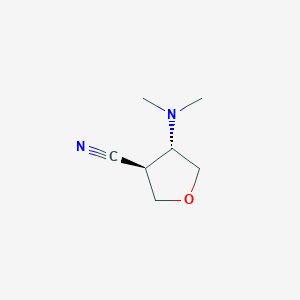
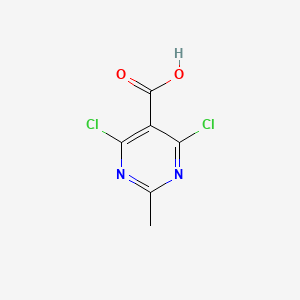
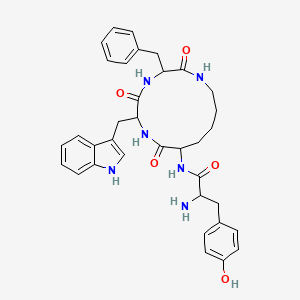
![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)